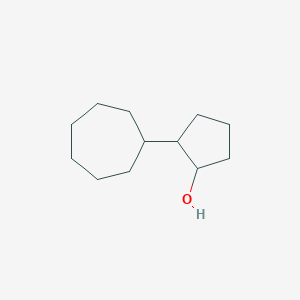
2-Cycloheptylcyclopentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cycloheptylcyclopentan-1-ol is an organic compound characterized by a cycloheptyl group attached to a cyclopentanol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cycloheptylcyclopentan-1-ol can be achieved through several methods. One common approach involves the reaction of cycloheptanone with cyclopentylmagnesium bromide (Grignard reagent) under anhydrous conditions. The reaction proceeds as follows:
Formation of Grignard Reagent: Cyclopentyl bromide reacts with magnesium in dry ether to form cyclopentylmagnesium bromide.
Addition Reaction: The Grignard reagent is then added to cycloheptanone, resulting in the formation of this compound after hydrolysis.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-Cycloheptylcyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form cycloheptylcyclopentane using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride or phosphorus tribromide for halogenation.
Major Products
Oxidation: Cycloheptylcyclopentanone.
Reduction: Cycloheptylcyclopentane.
Substitution: Cycloheptylcyclopentyl chloride or bromide.
Scientific Research Applications
2-Cycloheptylcyclopentan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cycloheptylcyclopentan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
Cyclopentanol: A simpler analog with a single cyclopentyl group.
Cycloheptanol: Contains a cycloheptyl group but lacks the cyclopentanol structure.
2-Cyclohexylcyclopentan-1-ol: Similar structure but with a cyclohexyl group instead of cycloheptyl.
Uniqueness
2-Cycloheptylcyclopentan-1-ol is unique due to the presence of both cycloheptyl and cyclopentanol moieties, which confer distinct chemical and physical properties. This dual-ring structure can influence its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C12H22O |
|---|---|
Molecular Weight |
182.30 g/mol |
IUPAC Name |
2-cycloheptylcyclopentan-1-ol |
InChI |
InChI=1S/C12H22O/c13-12-9-5-8-11(12)10-6-3-1-2-4-7-10/h10-13H,1-9H2 |
InChI Key |
XXZIUJBXENQKDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)C2CCCC2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13297521.png)
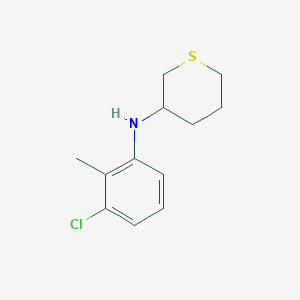
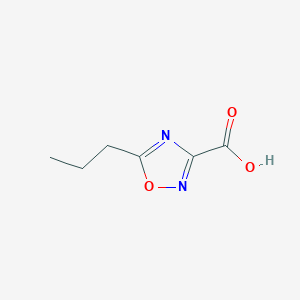
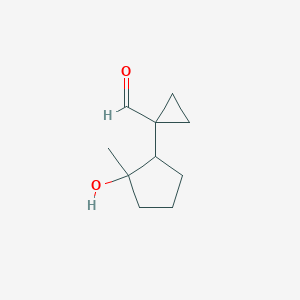
![tert-Butyl N-[2-(1,2,3,4-tetrahydroisoquinolin-3-yl)ethyl]carbamate](/img/structure/B13297540.png)
![2-chloro-N-[5-(dimethylsulfamoyl)-2-methylphenyl]acetamide](/img/structure/B13297551.png)
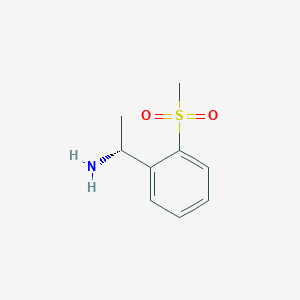
![7,7,9-Trimethyl-1-oxa-4-azaspiro[4.5]decane](/img/structure/B13297554.png)

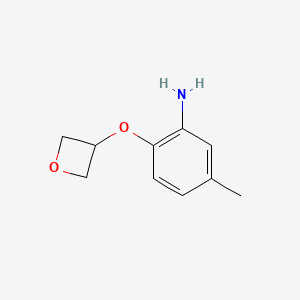


![1-Methyl-N-[1-(5-methylfuran-2-yl)ethyl]-1H-pyrazol-4-amine](/img/structure/B13297589.png)
![2-Amino-3-[3-(2-amino-3-hydroxypropyl)phenyl]propan-1-ol](/img/structure/B13297595.png)
